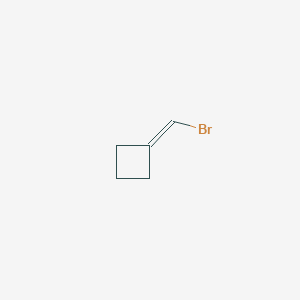
(Bromomethylidene)cyclobutane
Overview
Description
(Bromomethylidene)cyclobutane is a unique organic compound characterized by a cyclobutane ring with a bromomethylidene substituent. This compound is of significant interest due to its strained ring structure, which imparts unique chemical properties and reactivity. The molecular formula of this compound is C5H7Br, and it has a molecular weight of 147.01 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: (Bromomethylidene)cyclobutane can be synthesized through various methods, with one of the most common being the [2+2] cycloaddition reaction. This reaction involves the photochemical or thermal activation of alkenes to form cyclobutane rings . For instance, the reaction of a suitable alkene with bromine under UV light can yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale [2+2] cycloaddition reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: (Bromomethylidene)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Addition Reactions: The strained cyclobutane ring can participate in addition reactions, particularly with electrophiles, leading to ring-opening and formation of more stable products.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like hydroxide ions or amines under basic conditions.
Addition Reactions: Often require electrophiles such as halogens or acids under mild conditions.
Major Products:
Substitution Reactions: Yield various substituted cyclobutane derivatives.
Addition Reactions: Lead to ring-opened products with different functional groups.
Scientific Research Applications
(Bromomethylidene)cyclobutane has several applications in scientific research:
Mechanism of Action
The mechanism of action of (Bromomethylidene)cyclobutane primarily involves its strained ring structure, which makes it highly reactive. The compound can undergo ring-opening reactions, releasing strain energy and forming more stable products. This reactivity is harnessed in various synthetic applications, where the compound acts as a versatile intermediate .
Comparison with Similar Compounds
Bicyclo[1.1.0]butane: Another strained carbocyclic compound with a similar ring structure but without the bromomethylidene substituent.
1-Azabicyclo[1.1.0]butane: A nitrogen-containing analog of bicyclo[1.1.0]butane, exhibiting similar reactivity due to its strained ring.
Uniqueness: (Bromomethylidene)cyclobutane is unique due to the presence of the bromomethylidene group, which imparts additional reactivity and allows for a broader range of chemical transformations compared to its analogs .
Properties
IUPAC Name |
bromomethylidenecyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br/c6-4-5-2-1-3-5/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIAWPLDUSIIEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CBr)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60511965 | |
| Record name | (Bromomethylidene)cyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60511965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1905-06-2 | |
| Record name | (Bromomethylidene)cyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60511965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















